
Bitertanol: A Technical Guide to its Regulatory
Status and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bitertanol

Cat. No.: B1667530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Bitertanol is a broad-spectrum conazole fungicide effective against a range of fungal diseases

in crops. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial

component of fungal cell membranes. This technical guide provides a comprehensive overview

of the current regulatory status of bitertanol, its toxicological profile, and established safety

guidelines. The information is presented to support research and development activities related

to this compound. All quantitative data are summarized in structured tables for ease of

reference, and key pathways and workflows are visualized using diagrams.

Regulatory Status
The regulatory status of bitertanol varies significantly across different jurisdictions, reflecting

diverse national and regional risk assessments.

European Union: Bitertanol is not approved for use as a plant protection product in the

European Union.[1] This decision was based on concerns regarding the toxicological

relevance of certain impurities.[1] Consequently, Member States were required to withdraw

authorizations for plant protection products containing bitertanol. While Codex Alimentarius

Maximum Residue Limits (MRLs) were in place, the European Food Safety Authority (EFSA)

could not fully assess them due to the lack of toxicological data on the impurities and

therefore could not recommend their inclusion in European legislation.[1][2]
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United States: There are no registered uses for bitertanol in the United States.[3] However,

an import tolerance has been established for residues of bitertanol in or on bananas at 0.5

parts per million (ppm).[3][4] This tolerance allows for the importation of bananas treated with

bitertanol in other countries. The U.S. Environmental Protection Agency (EPA) has

concluded that the dietary exposure and risk from this specific use are not of concern.[3][5]

Codex Alimentarius: The Codex Alimentarius Commission, which sets international food

standards, has established MRLs for bitertanol in various commodities. For example, the

MRL for bananas is 0.5 mg/kg.[3][6]

Safety Guidelines and Toxicological Endpoints
Safety guidelines for bitertanol have been established by international bodies such as the

Joint FAO/WHO Meeting on Pesticide Residues (JMPR). These are based on comprehensive

toxicological evaluations.

Parameter Value Issuing Body/Year Basis

Acceptable Daily

Intake (ADI)
0-0.01 mg/kg bw/day JMPR/1998[7][8]

Based on a No-

Observed-Adverse-

Effect Level (NOAEL)

of 1 mg/kg bw/day

from a one-year study

in dogs, with a 100-

fold safety factor

applied.[7]

Acute Reference

Dose (ARfD)
Unnecessary JMPR/1998[8]

The JMPR concluded

that an ARfD was

unnecessary as

bitertanol is unlikely to

present an acute

hazard in normal use.

Maximum Residue Limits (MRLs)
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MRLs for bitertanol have been set by various regulatory bodies to protect consumers. The

following table provides a selection of these limits.

Commodity
Codex MRL (mg/kg)

[6]
EU MRL (mg/kg)[9]
[10]

US Tolerance (ppm)

[4]

Banana 0.5 0.01 0.5

Apple - 0.01 -

Cherry - 0.01 -

Peach - 0.01 -

Plum - 0.01 -

Peanut - 0.01 -

Cereals - 0.01 -

Indicates the Limit of

Quantification (LOQ)

as the substance is

not approved.

Toxicological Profile
Bitertanol has been evaluated in a range of toxicological studies to determine its potential

hazards to mammals.

Acute Toxicity
Bitertanol exhibits low acute toxicity via the oral, dermal, and inhalation routes in various

animal species.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1667530?utm_src=pdf-body
https://www.fao.org/fao-who-codexalimentarius/codex-texts/dbs/pestres/pesticide-detail/en/?p_id=144
https://ec.europa.eu/food/plant/pesticides/eu-pesticides-database/start/screen/mrls/searchpr
https://ec.europa.eu/food/plant/pesticides/eu-pesticides-database/start/screen/products/details/2
https://www.law.cornell.edu/cfr/text/40/180.457
https://www.benchchem.com/product/b1667530?utm_src=pdf-body
https://www.benchchem.com/product/b1667530?utm_src=pdf-body
https://www.inchem.org/documents/jmpr/jmpmono/v098pr04.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Species Route LD50/LC50

Acute Oral LD50 Rat Oral >4000 mg/kg bw[7]

Acute Dermal LD50 Rat Dermal >5000 mg/kg bw

Acute Inhalation LC50 Rat Inhalation >0.225 mg/L (4h)

Short-Term and Long-Term Toxicity & Carcinogenicity
Repeated-dose toxicity studies have identified the liver as a target organ in rodents and dogs.

Study Species Duration Key Findings NOAEL

Oral Toxicity Rat 3 months

Increased liver

weight, elevated

cholesterol

levels.[7]

12 mg/kg

bw/day[7]

Oral Toxicity Rat 2 years

Retarded growth

at high doses.

[11] No evidence

of

carcinogenicity.

1 mg/kg

bw/day[11]

Oral Toxicity Dog 2 years

Formation of

cataracts,

conjunctivitis,

and mild

hepatotoxicity.

[11]

1 mg/kg

bw/day[7]

Carcinogenicity Mouse 2 years

Increased liver

weights and

eosinophilic foci

in the liver at

high doses. No

evidence of

carcinogenicity.

[7]

25 mg/kg

bw/day[7]
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Reproductive and Developmental Toxicity
Developmental toxicity studies in rats and rabbits have shown effects at maternally toxic doses.

Study Species Key Findings
NOAEL

(Developmental)

Developmental

Toxicity
Rat

Reduced fetal weight

and skeletal variations

at maternally toxic

doses.[7]

10 mg/kg bw/day[7]

Developmental

Toxicity
Rabbit

Post-implantation loss

at high, maternally

toxic doses.

10 mg/kg bw/day

Neurotoxicity
Studies on the effects of bitertanol on the nervous system have been conducted. One study in

rats indicated that bitertanol can increase operant responding but, unlike the related fungicide

triadimefon, it did not increase motor activity.[4]

Experimental Protocols
The toxicological studies on bitertanol have generally been conducted in accordance with

internationally recognized guidelines, such as those from the Organisation for Economic Co-

operation and Development (OECD). The following provides an overview of the methodologies

for key experiments.

Repeated Dose 90-Day Oral Toxicity Study in Rodents
(based on OECD Guideline 408)

Objective: To evaluate the sub-chronic oral toxicity of bitertanol.

Test System: Wistar rats, typically 15-20 males and 15-20 females per group.[7]

Administration: Bitertanol is administered in the diet at various concentrations (e.g., 0, 30,

100, or 300 ppm).[7]
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Duration: 90 days.

Observations:

Daily clinical observations for signs of toxicity.

Weekly measurements of body weight and food consumption.

Hematological and clinical chemistry parameters are analyzed at termination.

Gross necropsy and histopathological examination of major organs and tissues.

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Prenatal Developmental Toxicity Study (based on OECD
Guideline 414)

Objective: To assess the potential of bitertanol to cause adverse effects on embryonic and

fetal development.

Test System: Pregnant rats (e.g., Sprague-Dawley or Long-Evans strains) and rabbits (e.g.,

Himalayan or Chinchilla).[7]

Administration: Daily oral gavage of bitertanol at several dose levels (e.g., 0, 10, 30, 100

mg/kg bw/day) during the period of organogenesis (gestation days 6-15 for rats, 6-18 for

rabbits).[7]

Observations (Maternal):

Clinical signs of toxicity, body weight, and food consumption are monitored throughout

gestation.

Gross examination of maternal organs at termination.

Observations (Fetal):

Uterine contents are examined for the number of corpora lutea, implantations, resorptions,

and live/dead fetuses.
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Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Endpoint: Determination of the NOAEL for both maternal and developmental toxicity.

Mechanism of Action and Signaling Pathways
Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of bitertanol, like other conazole fungicides, is the inhibition

of ergosterol biosynthesis in fungi.[11] Ergosterol is an essential component of fungal cell

membranes, analogous to cholesterol in mammalian cells. Bitertanol specifically inhibits the

enzyme sterol 14α-demethylase, a cytochrome P450 enzyme. This enzyme is critical for the

conversion of lanosterol to ergosterol. Inhibition of this step leads to the accumulation of toxic

sterol precursors and a depletion of ergosterol, which disrupts the structure and function of the

fungal cell membrane, ultimately inhibiting fungal growth.

Caption: Inhibition of the ergosterol biosynthesis pathway by bitertanol.

Mitogen-Activated Protein Kinase (MAPK) Signaling
Pathway
While some fungicides are known to exert their effects through the modulation of signaling

pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in

fungal development and stress responses, there is currently no direct scientific evidence in the

public domain to suggest that bitertanol specifically interacts with or modulates the MAPK

signaling pathway in fungi. Further research would be required to investigate any potential

secondary mechanisms of action involving this or other signaling cascades.

Conclusion
Bitertanol is an effective fungicide whose use is restricted in several major jurisdictions due to

toxicological concerns, primarily related to impurities. Its safety profile is well-characterized

through extensive toxicological studies, which have established an ADI of 0-0.01 mg/kg bw/day.

The primary mechanism of action is the inhibition of ergosterol biosynthesis, a target specific to

fungi. While an import tolerance allows for its presence in certain foods in the US, its broader

use is limited by regulatory decisions in regions like the EU. This technical guide provides a
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consolidated resource for professionals engaged in the research and development of

fungicides and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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